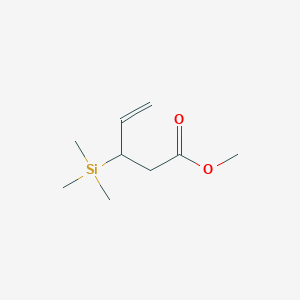

Methyl 3-(trimethylsilyl)-4-pentenoate

Description

Properties

IUPAC Name |

methyl 3-trimethylsilylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXDHDYQDMVTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392005 | |

| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185411-12-5 | |

| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organosilicon compounds are of paramount importance in modern organic chemistry, finding widespread application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Their utility stems from the unique properties of the silicon atom, which can influence the stereochemistry and reactivity of adjacent functional groups. Methyl 3-(trimethylsilyl)-4-pentenoate is a versatile building block possessing both a vinyl and a silyl group, making it a desirable intermediate for further chemical transformations. This guide aims to provide a comprehensive resource for the preparation of this compound, addressing the current gap in available, specific literature.

Proposed Synthetic Pathway

The most logical and efficient route for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate is the conjugate addition of a trimethylsilyl nucleophile to a suitable pentenoate precursor. A plausible precursor is methyl 4-pentenoate, which can be isomerized from the more readily available methyl 3-pentenoate. The key transformation is the introduction of the trimethylsilyl group at the 3-position via a Michael-type reaction. For this purpose, a silyl cuprate reagent, such as lithium bis(trimethylsilyl)cuprate, is a suitable choice, as it is known to effectively deliver silyl anions in 1,4-additions to α,β-unsaturated carbonyl compounds.

The proposed two-step synthesis is as follows:

-

Isomerization: Conversion of methyl 3-pentenoate to methyl 4-pentenoate.

-

Conjugate Addition: Reaction of methyl 4-pentenoate with a trimethylsilyl cuprate reagent to yield the final product.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using standard procedures. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Isomerization of Methyl 3-pentenoate to Methyl 4-pentenoate

While various methods exist for the isomerization of β,γ-unsaturated esters to their α,β-unsaturated counterparts, the reverse transformation is also achievable under specific catalytic conditions. A potential method involves the use of a zero-valent nickel complex with an acid promoter.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the nickel(0) catalyst (e.g., 1-5 mol%).

-

Add the acid promoter (e.g., a mild Lewis or Brønsted acid).

-

Add the solvent (e.g., anhydrous toluene or THF).

-

Add methyl 3-pentenoate (1.0 equivalent).

-

Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure methyl 4-pentenoate.

Step 2: Synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate via Conjugate Addition

This step utilizes a silyl cuprate reagent to introduce the trimethylsilyl group at the β-position of the α,β-unsaturated ester.

Procedure:

-

Preparation of Lithium bis(trimethylsilyl)cuprate:

-

In a flame-dried Schlenk flask under an inert atmosphere, add copper(I) iodide (1.0 equivalent).

-

Add anhydrous diethyl ether and cool the suspension to -78 °C.

-

Slowly add a solution of trimethylsilyllithium (2.0 equivalents) in a suitable solvent (e.g., THF or pentane) to the cooled suspension.

-

Allow the mixture to stir at -78 °C for 30-60 minutes to form the silyl cuprate reagent.

-

-

Conjugate Addition:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 4-pentenoate (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.

-

Slowly add the freshly prepared solution of lithium bis(trimethylsilyl)cuprate to the solution of methyl 4-pentenoate via cannula.

-

Allow the reaction to stir at -78 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 3-(trimethylsilyl)-4-pentenoate.

-

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis.

Table 1: Reagents and Reaction Conditions

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) |

| 1 | Methyl 3-pentenoate | - | Nickel(0) complex, Acid promoter | Toluene | 80-120 | 2-8 |

| 2 | Methyl 4-pentenoate | (Me3Si)2CuLi | - | Diethyl Ether | -78 | 1-4 |

Table 2: Expected Yields and Product Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Boiling Point (°C) | Refractive Index (n20/D) |

| Methyl 4-pentenoate | C6H10O2 | 114.14 | 70-85 | 137-138 | 1.418 |

| Methyl 3-(trimethylsilyl)-4-pentenoate | C9H18O2Si | 186.32 | 60-75 | 54 (at 5.5 mmHg) | 1.443 |

Mandatory Visualization

The logical workflow for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate is depicted in the following diagram generated using Graphviz.

Caption: Logical workflow for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate. By leveraging a two-step strategy involving isomerization and conjugate addition, researchers can reliably access this valuable synthetic intermediate. The provided experimental protocols, data tables, and workflow diagram are intended to serve as a comprehensive resource for the successful implementation of this synthesis in a laboratory setting, thereby facilitating further research and development in areas where this versatile organosilane can be applied.

In-Depth Technical Guide: Methyl 3-(trimethylsilyl)-4-pentenoate

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile organosilicon compound of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 3-(trimethylsilyl)-4-pentenoate is a clear liquid with a boiling point of 54 °C at 5.5 mmHg.[1] It is characterized by the presence of a trimethylsilyl group at the allylic position, which significantly influences its reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Methyl 3-(trimethylsilyl)-4-pentenoate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂Si | [2][3][4] |

| Molecular Weight | 186.32 g/mol | [2][3][4] |

| CAS Number | 185411-12-5 | [3] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 54 °C @ 5.5 mmHg | [1] |

| Density | 0.899 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.443 | [3] |

| Flash Point | 65 °C (149 °F) - closed cup | [3] |

| Storage Class | 10 - Combustible liquids | [3] |

Spectroscopic Data

The structural characterization of Methyl 3-(trimethylsilyl)-4-pentenoate is supported by various spectroscopic techniques. While a complete set of publicly available spectra is limited, data for analogous compounds and database entries provide a strong basis for its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl, trimethylsilyl, methoxy, and methylene protons. Data is available in the PubChem database under CID 3385579.[2]

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl, vinyl, silyl-substituted, and methyl carbons. This data can also be found in the PubChem database.[2]

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1740 |

| C=C (Vinyl) | ~1630 |

| Si-CH₃ (Symmetric deformation) | ~1250 |

| Si-C (Stretch) | 840-760 |

| C-O (Ester) | 1200-1100 |

Mass Spectrometry (MS)

Mass spectrometry of Methyl 3-(trimethylsilyl)-4-pentenoate would likely involve fragmentation patterns characteristic of unsaturated esters and organosilicon compounds. The molecular ion peak (M+) would be expected at m/z 186. Key fragmentation pathways could include the loss of the methoxy group (-OCH₃), the trimethylsilyl group (-Si(CH₃)₃), and cleavage of the ester functionality.

Synthesis

A plausible and effective method for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate is through the silylcupration of an appropriate acetylenic ester. This method allows for the stereospecific introduction of the silyl group.

Caption: Synthetic workflow for Methyl 3-(trimethylsilyl)-4-pentenoate.

Experimental Protocol: Synthesis via Silylcupration

This protocol is adapted from established procedures for the silylcupration of α,β-acetylenic esters.

Materials:

-

Trimethylsilyllithium (in a suitable solvent like THF)

-

Copper(I) iodide (CuI)

-

Methyl propiolate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Silylcuprate Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension of purified copper(I) iodide in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. To this stirred suspension, add a solution of trimethylsilyllithium dropwise via the dropping funnel. The reaction mixture should be stirred at this temperature for 30 minutes to ensure the complete formation of the lithium bis(trimethylsilyl)cuprate reagent.

-

Conjugate Addition: To the freshly prepared silylcuprate reagent at -78 °C, add a solution of methyl propiolate in anhydrous THF dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure Methyl 3-(trimethylsilyl)-4-pentenoate.

Reactivity and Potential Applications

The reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate is dominated by the vinylsilane moiety. The silicon atom stabilizes a β-carbocation, making the double bond susceptible to electrophilic attack at the terminal carbon.

Caption: Key reactive sites of Methyl 3-(trimethylsilyl)-4-pentenoate.

Electrophilic Substitution (Hosomi-Sakurai Reaction)

A key reaction of vinylsilanes is the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed allylation of electrophiles. In the case of Methyl 3-(trimethylsilyl)-4-pentenoate, the vinyl group can act as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and alkyl halides.

Generalized Experimental Protocol for Hosomi-Sakurai Reaction:

-

In a dry reaction vessel under an inert atmosphere, dissolve the electrophile (e.g., an aldehyde or ketone) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Add a Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate) dropwise to the stirred solution.

-

To this mixture, add a solution of Methyl 3-(trimethylsilyl)-4-pentenoate in the same solvent.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

-

Purify the product by chromatography.

This reactivity makes Methyl 3-(trimethylsilyl)-4-pentenoate a valuable building block in organic synthesis for the construction of more complex molecules, which is of significant interest in the development of new pharmaceutical agents. The ability to introduce a functionalized three-carbon unit with stereocontrol is a powerful tool for medicinal chemists.

References

An In-depth Technical Guide to Methyl 3-(trimethylsilyl)-4-pentenoate

CAS Number: 185411-12-5

This technical guide provides a comprehensive overview of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, a potential synthetic pathway, and explores the broader applications of the allylsilane functional group in medicinal chemistry.

Physicochemical and Spectroscopic Data

Methyl 3-(trimethylsilyl)-4-pentenoate is a clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. While specific experimental spectral data is not widely published, typical spectroscopic characteristics can be inferred from its structure.

| Property | Value | Reference |

| CAS Number | 185411-12-5 | [1][2][3] |

| Molecular Formula | C₉H₁₈O₂Si | [1] |

| Molecular Weight | 186.32 g/mol | [1][3] |

| Boiling Point | 54 °C @ 5.5 mmHg | [3] |

| Density | 0.899 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.443 | [3] |

| (3S)-Isomer CAS Number | 2566444-42-4 | [4] |

Spectroscopic Data (Predicted):

-

¹H NMR: Expected signals would include a singlet for the trimethylsilyl protons, multiplets for the vinyl protons, and signals corresponding to the protons of the pentenoate backbone and the methyl ester.

-

¹³C NMR: Resonances for the trimethylsilyl methyl groups, the sp² carbons of the vinyl group, the ester carbonyl carbon, and the remaining sp³ carbons of the pentenoate chain are anticipated.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for silyl compounds.

Synthesis and Experimental Protocol

The following represents a generalized, hypothetical experimental protocol based on established chemical principles for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate.

Reaction Scheme:

Figure 1. Plausible synthetic pathway for Methyl 3-(trimethylsilyl)-4-pentenoate.

Experimental Protocol:

Materials:

-

Vinyltrimethylsilane

-

Methyllithium solution in diethyl ether

-

Copper(I) iodide (CuI)

-

Methyl acrylate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, syringes, etc.)

Procedure:

-

Preparation of the Organocuprate Reagent:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.

-

To this suspension, slowly add a solution of methyllithium in diethyl ether via syringe.

-

Following the addition of methyllithium, add vinyltrimethylsilane dropwise to the reaction mixture.

-

Allow the resulting mixture to stir at -78 °C for approximately 30 minutes to form the lithium (trimethylsilyl)methylcuprate reagent.

-

-

Conjugate Addition:

-

To the freshly prepared organocuprate solution at -78 °C, add a solution of methyl acrylate in anhydrous THF dropwise via syringe.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 3-(trimethylsilyl)-4-pentenoate.

-

Applications in Research and Drug Development

While specific applications of Methyl 3-(trimethylsilyl)-4-pentenoate in drug development are not extensively documented, its structural motif, the allylsilane, is a valuable functional group in medicinal chemistry and organic synthesis.[14][15][16][17] Organosilicon compounds, in general, are increasingly utilized to modify the physicochemical properties of drug candidates.[14]

Potential Roles of the Allylsilane Moiety:

-

Increased Lipophilicity: The incorporation of a silyl group generally increases the lipophilicity of a molecule, which can enhance cell and tissue penetration.[14]

-

Metabolic Stability: The replacement of a carbon atom with silicon can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles.[14]

-

Conformational Effects: The larger covalent radius of silicon compared to carbon results in longer bond lengths and different bond angles, which can influence the conformation of a molecule and its binding affinity to biological targets.[14]

-

Synthetic Handle: The allylsilane functionality is a versatile synthetic intermediate that can participate in a variety of carbon-carbon bond-forming reactions, often with high regio- and stereoselectivity.[15][18]

The diagram below illustrates the general workflow of how a molecule like Methyl 3-(trimethylsilyl)-4-pentenoate could be utilized as a building block in a drug discovery program.

Figure 2. General workflow for the application of a synthetic building block in drug discovery.

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for Methyl 3-(trimethylsilyl)-4-pentenoate, a diagram of a specific signaling pathway is not feasible. However, we can illustrate the logical relationship of how allylsilanes, as a class of compounds, can be used to generate molecular diversity for biological screening. The allylsilane group can be transformed into various other functional groups, allowing for the synthesis of a library of related compounds from a single precursor.

Figure 3. Generation of molecular diversity from an allylsilane precursor.

Conclusion

Methyl 3-(trimethylsilyl)-4-pentenoate is an organosilicon compound with potential as a versatile building block in organic synthesis. While detailed studies on its direct biological activity are limited, its constituent allylsilane functionality is of significant interest in medicinal chemistry for the development of novel therapeutics. The synthetic route via conjugate addition of an organocuprate to methyl acrylate represents a plausible and efficient method for its preparation. Further research into the specific applications of this compound could unveil its potential in the synthesis of complex molecules and in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 3-(trimethylsilyl)-4-pentenoate - CAS:185411-12-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Methyl 3-(trimethylsilyl)-4-pentenoate 97 185411-12-5 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted carboxylic compound synthesis by 1,4-addition [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Allylsilane as a versatile handle in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

Spectroscopic Analysis of Methyl 3-(trimethylsilyl)-4-pentenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of Methyl 3-(trimethylsilyl)-4-pentenoate. It includes predicted and literature-based data for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines comprehensive experimental protocols for the synthesis and spectroscopic characterization of the title compound, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Methyl 3-(trimethylsilyl)-4-pentenoate is a versatile organosilicon compound with potential applications in organic synthesis as a building block for more complex molecules. Its unique structure, incorporating both a vinyl and a trimethylsilyl group, allows for a variety of chemical transformations. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide presents a comprehensive analysis of its key spectroscopic features.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for Methyl 3-(trimethylsilyl)-4-pentenoate. This data is based on established principles of spectroscopy and analysis of structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| ~5.75 | ddd | J ≈ 17.0, 10.2, 8.0 | 1H | H-4 |

| ~4.95 | m | - | 2H | H-5 |

| ~3.65 | s | - | 3H | -OCH₃ |

| ~2.40 | dd | J ≈ 15.0, 8.5 | 1H | H-2a |

| ~2.25 | dd | J ≈ 15.0, 6.5 | 1H | H-2b |

| ~2.10 | m | - | 1H | H-3 |

| 0.05 | s | - | 9H | -Si(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~173.0 | C-1 (C=O) |

| ~138.0 | C-4 |

| ~114.0 | C-5 |

| ~51.5 | -OCH₃ |

| ~40.0 | C-2 |

| ~35.0 | C-3 |

| -2.0 | -Si(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (vinyl) |

| ~1250 | Strong | Si-C stretch (trimethylsilyl) |

| ~840 | Strong | Si-C stretch (trimethylsilyl) |

Table 4: Mass Spectrometry (MS) Data (Predicted)

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 186 | 5 | [M]⁺ |

| 171 | 20 | [M - CH₃]⁺ |

| 155 | 10 | [M - OCH₃]⁺ |

| 129 | 30 | [M - COOCH₃]⁺ |

| 113 | 40 | [M - Si(CH₃)₃]⁺ |

| 73 | 100 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of Methyl 3-(trimethylsilyl)-4-pentenoate.

Synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate

This procedure is a representative method adapted from established protocols for similar compounds.

Materials:

-

Methyl acrylate

-

(Trimethylsilyl)allyl magnesium chloride (1.0 M in THF)

-

Copper(I) cyanide (CuCN)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with CuCN (0.1 g, 1.1 mmol).

-

Anhydrous THF (50 mL) is added, and the suspension is cooled to -78 °C in a dry ice/acetone bath.

-

(Trimethylsilyl)allyl magnesium chloride (50 mL, 50 mmol) is added dropwise to the stirred suspension.

-

After stirring for 30 minutes at -78 °C, a solution of methyl acrylate (4.3 g, 50 mmol) in anhydrous THF (20 mL) is added dropwise over 20 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford Methyl 3-(trimethylsilyl)-4-pentenoate as a colorless oil.

Spectroscopic Analysis

General Considerations:

-

All solvents used for spectroscopy (e.g., CDCl₃ for NMR) should be of high purity.

-

Samples should be free of residual solvent and other impurities.

¹H and ¹³C NMR Spectroscopy:

-

A sample of the purified compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

Data is processed using appropriate software to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

-

A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be analyzed in an appropriate cell.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

The positions of major absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

The mass-to-charge ratios (m/z) and relative abundances of the resulting ions are recorded.

-

The molecular ion peak and major fragment ions are identified and reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Methyl 3-(trimethylsilyl)-4-pentenoate.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of Methyl 3-(trimethylsilyl)-4-pentenoate. The presented data and protocols are intended to aid researchers in the successful synthesis, purification, and characterization of this and related compounds, thereby facilitating its application in further synthetic endeavors.

A Technical Guide to Methyl 3-(trimethylsilyl)-4-pentenoate as a Crotyl Anion Equivalent in Complex Synthesis

Abstract

Methyl 3-(trimethylsilyl)-4-pentenoate is a functionalized allylsilane that serves as a versatile crotyl anion equivalent in organic synthesis. This technical guide details its role, mechanism of action, and application in stereoselective carbon-carbon bond formation, primarily through the lens of the Hosomi-Sakurai reaction. While a broad, systematic investigation of its reactivity across a wide range of simple electrophiles is not extensively documented in peer-reviewed literature, its utility is significantly highlighted by its crucial role in the industrial synthesis of complex, high-value molecules such as the anti-cancer agent Eribulin. This document provides an overview of the reagent's synthesis, its mechanistic pathway, and a detailed examination of its application in a complex fragment coupling, supported by experimental protocols and quantitative data.

Introduction: The Hosomi-Sakurai Reaction and Crotyl Anion Equivalents

The formation of carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis. The Hosomi-Sakurai reaction is a powerful method for the allylation of electrophiles, typically carbonyl compounds, using allylic silanes in the presence of a Lewis acid.[1] The reaction proceeds through a β-silyl carbocationic intermediate, which is stabilized by the silicon atom through a phenomenon known as the "β-silicon effect."[1] This stabilization allows for a highly regioselective attack at the γ-position of the allylsilane.

Crotyltrimethylsilanes are particularly useful variants, acting as synthetic equivalents of a crotyl anion. They enable the formation of homoallylic alcohols with the creation of two new stereocenters. Methyl 3-(trimethylsilyl)-4-pentenoate (CAS 185411-12-5) is a specialized reagent of this class, incorporating a methyl ester functionality that can be leveraged for further synthetic transformations. Its primary application is the stereoselective introduction of a complex C5 building block.

Synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate

While commercially available, the synthesis of methyl 3-(trimethylsilyl)-4-pentenoate can be achieved through established organosilicon chemistry. A general and plausible synthetic route involves the deprotonation of methyl pent-4-enoate followed by silylation.

General Synthetic Workflow

The workflow involves the generation of an ester enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by trapping the enolate with trimethylsilyl chloride. The regioselectivity of the silylation is directed by the enolate formation.

Caption: Plausible workflow for the synthesis of the title reagent.

Representative Experimental Protocol

To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.05 eq.) dropwise. The solution is stirred for 30 minutes at 0 °C to generate LDA. The mixture is then cooled back to -78 °C, and a solution of methyl pent-4-enoate (1.0 eq.) in anhydrous THF is added slowly. After stirring for 1 hour, freshly distilled trimethylsilyl chloride (1.2 eq.) is added in one portion. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford methyl 3-(trimethylsilyl)-4-pentenoate.

Mechanism of Action in Hosomi-Sakurai Reactions

The reaction of methyl 3-(trimethylsilyl)-4-pentenoate with an electrophile, such as an aldehyde, is catalyzed by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). The generally accepted mechanism involves the following key steps.

Caption: General mechanism of the Lewis acid-promoted Hosomi-Sakurai reaction.

-

Activation: The Lewis acid coordinates to the oxygen atom of the electrophile (e.g., an aldehyde), increasing its electrophilicity.

-

Nucleophilic Attack: The π-bond of the allylsilane attacks the activated electrophile at the γ-carbon, consistent with an SE2' mechanism.

-

Intermediate Formation: This attack forms a carbocation intermediate at the β-position relative to the silicon atom. This cation is significantly stabilized by hyperconjugation with the C-Si σ-bond (the β-silicon effect).

-

Elimination: The trimethylsilyl group is eliminated, typically as Me₃Si-X (where X is a counterion from the Lewis acid or a species introduced during workup), to neutralize the charge and form a new carbon-carbon double bond, yielding the homoallylic alcohol product after workup.

Application in the Synthesis of Eribulin (Halaven®)

A prominent and industrially significant application of methyl 3-(trimethylsilyl)-4-pentenoate is in the synthesis of the C1-C13 fragment of Eribulin, a complex, synthetically derived analogue of the marine natural product halichondrin B.[2]

The Key C-Glycosidation Step

In a key fragment coupling, the reagent is used to install a five-carbon chain onto a complex pyran derivative derived from D-(–)-gulono-1,4-lactone. This reaction is a highly stereoselective C-glycosidation.[2]

Quantitative Data

The following table summarizes the results for the key C-glycosidation step in the process development of Halaven®.

| Electrophile | Reagent | Lewis Acid | Solvent | Yield | Diastereoselectivity | Reference |

| Tetraacetylated Gulonolactone Derivative | Methyl 3-(trimethylsilyl)-4-pentenoate | BF₃·OEt₂ | CH₂Cl₂ | Not explicitly stated for single step, but part of a high-yielding sequence. | High, single diastereomer reported after subsequent steps. | [2] |

Experimental Protocol for C-Glycosidation

The following protocol is representative of the key transformation described in the synthesis of the Eribulin C1-C13 fragment.[2]

-

Preparation: A solution of the C-glycosyl acceptor (tetraacetylated gulonolactone derivative, 1.0 eq.) and methyl 3-(trimethylsilyl)-4-pentenoate (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) is prepared under a nitrogen atmosphere.

-

Initiation: The solution is cooled to -78 °C. Boron trifluoride etherate (BF₃·OEt₂, 2.0 eq.) is added dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 2 hours, monitoring by TLC or LCMS for the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

Workup: The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is typically carried forward to the next step without extensive purification or is purified by silica gel column chromatography if necessary. In the reported synthesis, the direct treatment of the crude product with sodium methoxide led to a multi-reaction cascade.[2]

Conclusion

References

An In-depth Technical Guide to the Reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate with a range of electrophiles. Leveraging the unique electronic properties of the trimethylsilyl group, this versatile building block offers a powerful tool for the stereoselective construction of complex organic molecules. This document details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key reaction outcomes.

Core Principles: The β-Silicon Effect

The reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate is predominantly governed by the β-silicon effect, also known as silicon-hyperconjugation. The carbon-silicon (C-Si) bond is highly electron-releasing and can effectively stabilize a positive charge at the β-position through hyperconjugation.[1] In the context of electrophilic attack on the terminal double bond of Methyl 3-(trimethylsilyl)-4-pentenoate, this effect directs the electrophile to the γ-carbon (the terminal carbon of the double bond), leading to the formation of a transient β-silyl carbocationic intermediate.[1] Subsequent elimination of the trimethylsilyl group regenerates the double bond in a new position, resulting in an overall electrophilic substitution.[2]

Lewis Acid Catalysis

The electrophilic substitution reactions of allylsilanes, including Methyl 3-(trimethylsilyl)-4-pentenoate, are typically promoted by Lewis acids.[1] Strong Lewis acids such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly employed to activate the electrophile, rendering it more susceptible to nucleophilic attack by the allylsilane.[1][2][3] The choice of Lewis acid can significantly influence the reaction rate and, in some cases, the stereochemical outcome.

Reactions with Carbonyl Compounds: The Hosomi-Sakurai Reaction

The Lewis acid-mediated reaction of allylsilanes with aldehydes and ketones is known as the Hosomi-Sakurai reaction.[1] This reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of homoallylic alcohols.

Reaction with Aldehydes and Ketones

When Methyl 3-(trimethylsilyl)-4-pentenoate reacts with an aldehyde or a ketone in the presence of a Lewis acid, the electrophile adds to the γ-position of the pentenoate, leading to the formation of a δ-hydroxy-α,β-unsaturated ester.

A typical reaction workflow is depicted below:

The proposed mechanism involves the activation of the carbonyl electrophile by the Lewis acid, followed by nucleophilic attack of the allylsilane.

| Electrophile | Lewis Acid | Product | Typical Yield (%) |

| Benzaldehyde | TiCl₄ | Methyl 5-hydroxy-5-phenyl-2-pentenoate | 70-90 (estimated) |

| Cyclohexanone | TiCl₄ | Methyl 5-(1-hydroxycyclohexyl)-2-pentenoate | 65-85 (estimated) |

| Acetone | BF₃·OEt₂ | Methyl 5-hydroxy-5-methyl-2-hexenoate | 60-80 (estimated) |

Table 1: Representative Reactions of Methyl 3-(trimethylsilyl)-4-pentenoate with Carbonyl Compounds. (Yields are estimated based on similar reactions with other allylsilanes).

Experimental Protocol: Reaction with Benzaldehyde

-

To a stirred solution of Methyl 3-(trimethylsilyl)-4-pentenoate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add titanium tetrachloride (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired δ-hydroxy-α,β-unsaturated ester.

Conjugate Addition to α,β-Unsaturated Ketones (Sakurai Reaction)

Methyl 3-(trimethylsilyl)-4-pentenoate can also undergo a conjugate addition (1,4-addition) to α,β-unsaturated ketones, another variant of the Sakurai reaction.[1][4] This reaction provides access to δ,ε-unsaturated ketones. The reaction is typically catalyzed by a Lewis acid, with indium-catalyzed systems also showing high efficiency.[5]

| Electrophile | Lewis Acid/Catalyst | Product | Typical Yield (%) |

| Cyclohexenone | TiCl₄ | Methyl 3-(3-oxocyclohexyl)-4-pentenoate | 70-85 (estimated) |

| Methyl vinyl ketone | In(0)/TMSCl | Methyl 3-(3-oxobutyl)-4-pentenoate | 65-80 (estimated) |

Table 2: Representative Conjugate Addition Reactions. (Yields are estimated based on similar reactions).

Acylation Reactions

Acylation of Methyl 3-(trimethylsilyl)-4-pentenoate with acyl halides in the presence of a Lewis acid provides a route to β,γ-unsaturated ketones.[6] The reaction proceeds through a similar mechanism involving electrophilic attack at the γ-position.

Experimental Protocol: Acylation with Acetyl Chloride

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Methyl 3-(trimethylsilyl)-4-pentenoate (1.0 eq) in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise.

-

Add a solution of acetyl chloride (1.1 eq) in CH₂Cl₂ dropwise from the addition funnel.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by distillation or column chromatography to yield the β,γ-unsaturated ketone.

Halogenation

The reaction of Methyl 3-(trimethylsilyl)-4-pentenoate with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), is expected to proceed with the addition of the halogen to the γ-position, followed by elimination of the silyl group to yield a γ-halo-α,β-unsaturated ester.

Epoxidation

Epoxidation of the double bond in Methyl 3-(trimethylsilyl)-4-pentenoate can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[7] This reaction typically yields the corresponding epoxide. The subsequent reactivity of the silyl group in the epoxide can lead to further transformations.

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolve Methyl 3-(trimethylsilyl)-4-pentenoate (1.0 eq) in a chlorinated solvent like CH₂Cl₂.

-

Add a solution of m-CPBA (1.1 to 1.5 eq) in CH₂Cl₂ dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC.[8]

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[9]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography.

Intramolecular Cyclization

Derivatives of Methyl 3-(trimethylsilyl)-4-pentenoate bearing a tethered electrophile can undergo intramolecular cyclization reactions.[10] These reactions are valuable for the synthesis of cyclic compounds, such as lactones. For instance, if the ester group were hydrolyzed to a carboxylic acid and an internal electrophilic center were present, an intramolecular reaction could lead to the formation of a lactone.[11]

Conclusion

Methyl 3-(trimethylsilyl)-4-pentenoate is a valuable synthetic intermediate whose reactivity is dominated by the powerful directing effect of the trimethylsilyl group. Through Lewis acid-mediated reactions, it readily engages with a variety of electrophiles, including carbonyl compounds, acyl halides, and halogenating agents, to afford a range of functionalized products with high regioselectivity. The methodologies outlined in this guide provide a foundation for the application of this versatile reagent in the synthesis of complex molecular architectures relevant to the fields of pharmaceutical and materials science. Further exploration of its reactivity, particularly in asymmetric catalysis, holds significant promise for future synthetic innovations.

References

- 1. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 2. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 3. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. Workup [chem.rochester.edu]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Stability of Methyl 3-(trimethylsilyl)-4-pentenoate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of Methyl 3-(trimethylsilyl)-4-pentenoate under acidic conditions. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates from the well-established reactivity of its core functional groups: a methyl ester and an allylsilane. Under acidic conditions, Methyl 3-(trimethylsilyl)-4-pentenoate is expected to undergo two primary degradation pathways: hydrolysis of the methyl ester and protodesilylation of the allylsilane moiety. This document outlines the mechanisms of these reactions, provides predicted stability profiles, and details generalized experimental protocols for assessing the stability of this and similar compounds.

Introduction

Methyl 3-(trimethylsilyl)-4-pentenoate is a bifunctional molecule incorporating both a reactive ester group and a versatile allylsilane. Allylsilanes are valuable intermediates in organic synthesis, known for their role in carbon-carbon bond formation, while the ester functionality offers a handle for further chemical transformations.[1] The stability of this molecule under various pH conditions is a critical parameter for its storage, handling, and application in multi-step synthetic routes, particularly in the context of drug development where reaction conditions are often acidic. This guide aims to provide a detailed theoretical framework for understanding its stability in acidic media.

Predicted Degradation Pathways

The chemical structure of Methyl 3-(trimethylsilyl)-4-pentenoate suggests two principal sites for acid-catalyzed degradation: the methyl ester and the carbon-silicon bond of the allylsilane.

Acid-Catalyzed Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis in the presence of acid and water, yielding 3-(trimethylsilyl)-4-pentenoic acid and methanol.[2] This reaction is typically reversible and its rate is dependent on factors such as acid strength, temperature, and water concentration.[3] The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[4]

Protodesilylation of the Allylsilane

The allylsilane moiety is prone to a characteristic reaction known as protodesilylation (or protiodesilylation) under acidic conditions.[5] This reaction involves the replacement of the trimethylsilyl group with a proton. The mechanism is believed to involve protonation of the terminal carbon of the double bond, leading to the formation of a carbocation intermediate. This carbocation is stabilized by the adjacent carbon-silicon bond through a phenomenon known as the β-silicon effect. Subsequent cleavage of the C-Si bond results in the formation of a new double bond and the elimination of the silyl group.[6]

Quantitative Data (Predicted)

While specific quantitative data for Methyl 3-(trimethylsilyl)-4-pentenoate is unavailable, the following tables summarize expected trends in stability based on studies of analogous compounds. The stability of silyl esters is known to be low in both mild acid and base.[7]

Table 1: Predicted Stability of Methyl 3-(trimethylsilyl)-4-pentenoate Functional Groups under Various Acidic Conditions

| Functional Group | Condition | Predicted Stability | Primary Degradation Product(s) |

| Methyl Ester | Dilute Aqueous Acid (e.g., 0.1 M HCl) | Low to Moderate | 3-(trimethylsilyl)-4-pentenoic acid, Methanol |

| Concentrated Aqueous Acid | Low | 3-(trimethylsilyl)-4-pentenoic acid, Methanol | |

| Anhydrous Protic Acid (e.g., TFA in DCM) | Moderate | Minimal hydrolysis | |

| Allylsilane | Dilute Aqueous Acid (e.g., 0.1 M HCl) | Low to Moderate | Methyl 4-pentenoate, (CH₃)₃SiOH |

| Strong Protic Acid (e.g., H₂SO₄) | Low | Methyl 4-pentenoate, (CH₃)₃SiOH | |

| Lewis Acid (e.g., TiCl₄ in DCM) | Low | Varies depending on other reagents |

Table 2: Factors Influencing the Rate of Degradation

| Factor | Effect on Ester Hydrolysis | Effect on Protodesilylation |

| Acid Strength | Increased rate with stronger acid | Increased rate with stronger acid |

| Temperature | Increased rate at higher temperatures | Increased rate at higher temperatures |

| Water Content | Essential for hydrolysis | Can facilitate protodesilylation |

| Solvent Polarity | Can influence reaction rates | Can influence reaction rates |

| Steric Hindrance | Larger silyl groups can decrease the rate of attack at the silicon, but may not significantly impact ester hydrolysis.[8] | Not expected to be a major factor for the trimethylsilyl group. |

Experimental Protocols

To empirically determine the stability of Methyl 3-(trimethylsilyl)-4-pentenoate, a systematic study should be conducted. The following are generalized protocols.

General Stability Study Protocol

-

Sample Preparation: Prepare solutions of Methyl 3-(trimethylsilyl)-4-pentenoate of a known concentration in the desired acidic medium (e.g., buffered aqueous solutions of varying pH, or solutions of specific acids in organic solvents).

-

Incubation: Maintain the solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) in sealed vials to prevent evaporation.

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.

-

Extraction: Extract the analyte and any degradation products from the aqueous medium using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Analysis: Analyze the organic extract using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify and quantify degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., half-life, rate constant).

Analytical Method: GC-MS for Quantification

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).

-

Injection: Split or splitless injection of the sample solution.

-

Detection: Mass spectrometer in full scan mode to identify products and selected ion monitoring (SIM) mode for accurate quantification of the parent compound and known degradation products.

Signaling Pathways and Logical Relationships

The degradation of Methyl 3-(trimethylsilyl)-4-pentenoate under acidic conditions can be visualized as two independent, yet potentially competing, pathways.

Caption: Predicted degradation pathways of Methyl 3-(trimethylsilyl)-4-pentenoate.

The following diagram illustrates the logical workflow for a stability study.

Caption: Experimental workflow for a stability study.

Conclusion

Methyl 3-(trimethylsilyl)-4-pentenoate is predicted to be unstable under acidic conditions, with the primary degradation pathways being ester hydrolysis and protodesilylation. The rates of these reactions are expected to be influenced by factors such as acid strength, temperature, and the presence of water. For applications requiring the use of this compound in acidic environments, it is crucial to conduct empirical stability studies to quantify its degradation kinetics and identify the resulting products. The generalized protocols and theoretical framework provided in this guide offer a starting point for such investigations. Researchers and drug development professionals should exercise caution when using this compound in acidic media and consider the potential for degradation when planning synthetic routes and interpreting experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. youtube.com [youtube.com]

- 5. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Thermal Stability of Methyl 3-(trimethylsilyl)-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of Methyl 3-(trimethylsilyl)-4-pentenoate. Due to the absence of direct thermogravimetric or calorimetric studies in the public domain, this guide focuses on the compound's likely thermal degradation pathway: the Ireland-Claisen rearrangement. The information presented is curated from scholarly articles and chemical databases to provide a robust understanding for professionals in research and development.

Introduction

Predicted Thermal Instability: The Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allylic esters into γ,δ-unsaturated carboxylic acids. The reaction proceeds through a silyl ketene acetal intermediate, which can be formed under basic conditions. Critically, this rearrangement can occur at relatively mild temperatures, often below 100°C, and in some cases, even at room temperature.[3][4][5][6] This is significantly lower than typical thermal decomposition temperatures for many organic molecules, indicating that this rearrangement is the primary pathway for the thermal "decomposition" of Methyl 3-(trimethylsilyl)-4-pentenoate.

The presence of the trimethylsilyl group in Methyl 3-(trimethylsilyl)-4-pentenoate is key. Silyl esters are known for their lability, which can be an asset in sensitive substrates.[7] In the context of the Ireland-Claisen rearrangement, the silyl group facilitates the formation of the key silyl ketene acetal intermediate.

Quantitative Data: Reaction Conditions for Ireland-Claisen Rearrangement

The following table summarizes typical reaction conditions for the Ireland-Claisen rearrangement of allylic esters, providing an expected temperature range for the rearrangement of Methyl 3-(trimethylsilyl)-4-pentenoate.

| Substrate Type | Base/Catalyst | Solvent | Temperature (°C) | Reference |

| Allylic Ester | KHMDS, TMSCl | Toluene | 80 | [2] |

| Allylic Ester | LDA, TMSCl | THF | -78 to RT | [6] |

| Allyl Methacrylate | Photocatalyst, TMSCl | DCE | Room Temperature | [5] |

| Allylic Ester | Strong Base | Not specified | < 100 | [4] |

Note: "RT" denotes room temperature. KHMDS is Potassium bis(trimethylsilyl)amide, TMSCl is Trimethylsilyl chloride, LDA is Lithium diisopropylamide, THF is Tetrahydrofuran, and DCE is Dichloroethane.

The data indicates that the rearrangement can be initiated at temperatures ranging from cryogenic (-78°C) for the enolate formation to elevated temperatures (around 80°C) for the rearrangement step itself. Some modern photocatalytic methods even allow the reaction to proceed at ambient temperature.[5] This suggests that Methyl 3-(trimethylsilyl)-4-pentenoate is unlikely to be stable at temperatures approaching and exceeding 80°C, especially in the presence of base.

Experimental Protocols

Below is a general experimental protocol for the Ireland-Claisen rearrangement, adapted from the literature, which illustrates the conditions under which an allylic ester like Methyl 3-(trimethylsilyl)-4-pentenoate would be expected to rearrange.

General Protocol for Ireland-Claisen Rearrangement:

-

Enolate Formation: A solution of the allylic ester (1.0 equivalent) in an anhydrous solvent (e.g., THF or toluene) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 to 2.0 equivalents), is added dropwise, and the mixture is stirred for 30-60 minutes.

-

Silyl Ketene Acetal Formation: Trimethylsilyl chloride (TMSCl) (1.2 to 2.5 equivalents) is then added to the reaction mixture to trap the enolate as the silyl ketene acetal.

-

Rearrangement: The reaction mixture is allowed to warm to room temperature and may be heated to a specific temperature (e.g., 80°C) for several hours to facilitate the[2][2]-sigmatropic rearrangement.

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., 0.5 N HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting γ,δ-unsaturated carboxylic acid can then be purified by chromatography.[2]

Mandatory Visualizations

The following diagrams illustrate the key chemical pathway and a conceptual workflow relevant to the thermal stability of Methyl 3-(trimethylsilyl)-4-pentenoate.

Caption: Ireland-Claisen rearrangement pathway.

Caption: Logic flow for stability assessment.

Conclusion

In the absence of direct empirical data, the thermal stability of Methyl 3-(trimethylsilyl)-4-pentenoate is best understood through the lens of its susceptibility to the Ireland-Claisen rearrangement. This well-documented reaction for similar allylic esters proceeds at temperatures significantly lower than those typically associated with thermal decomposition. Therefore, for practical purposes in a laboratory or industrial setting, the upper-temperature limit for the handling and use of Methyl 3-(trimethylsilyl)-4-pentenoate should be considered to be in the range of room temperature to 80°C, particularly if basic impurities are present. For prolonged heating or reactions at elevated temperatures, the potential for rearrangement into the corresponding γ,δ-unsaturated carboxylic acid (after hydrolysis) must be considered a primary concern.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 3. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Ireland-Claisen Rearrangement [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A continuous flow process for the Ireland–Claisen rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Determining the Solubility of Methyl 3-(trimethylsilyl)-4-pentenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl 3-(trimethylsilyl)-4-pentenoate (CAS No. 185411-12-5) in organic solvents. As specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. Included are detailed experimental protocols for both qualitative and quantitative solubility assessment, a structured table for data presentation, and a visual workflow to guide the experimental process. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to systematically evaluate the solubility profile of this compound, a critical parameter in process chemistry, formulation development, and various research applications.

Introduction

Methyl 3-(trimethylsilyl)-4-pentenoate is an organosilicon compound with applications in organic synthesis.[1][2][3] Understanding its solubility in various organic solvents is fundamental for its effective use in reaction media, purification processes such as recrystallization, and formulation for preclinical or other studies. Solubility dictates solvent selection, influences reaction kinetics, and is a key factor in downstream processing.

This document outlines standardized procedures for determining the solubility of a compound like Methyl 3-(trimethylsilyl)-4-pentenoate, where pre-existing data is sparse. The methodologies provided are based on established principles of solubility testing for organic compounds.[4][5][6][7]

Data Presentation

Due to the absence of specific quantitative data in the literature, the following table is provided as a template for researchers to record their experimental findings. Systematic recording of solubility data is crucial for comparison across different solvent systems and conditions.

Table 1: Experimental Solubility Data for Methyl 3-(trimethylsilyl)-4-pentenoate

| Organic Solvent | Temperature (°C) | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Quantitative Solubility (mg/mL or mol/L) | Method of Determination | Observations |

| e.g., Dichloromethane | 25 | ||||

| e.g., Methanol | 25 | ||||

| e.g., Acetone | 25 | ||||

| e.g., Toluene | 25 | ||||

| e.g., Diethyl Ether | 25 | ||||

| e.g., Ethyl Acetate | 25 | ||||

| e.g., Hexanes | 25 | ||||

| e.g., Acetonitrile | 25 | ||||

| e.g., N,N-Dimethylformamide | 25 |

Experimental Protocols

The following protocols describe methods for determining both the qualitative and quantitative solubility of Methyl 3-(trimethylsilyl)-4-pentenoate.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

Methyl 3-(trimethylsilyl)-4-pentenoate

-

A range of organic solvents (e.g., polar, non-polar, protic, aprotic)

-

Small test tubes or vials (e.g., 1-5 mL capacity)

-

Vortex mixer

-

Pipettes or graduated cylinders

Procedure:

-

Place a pre-weighed amount of Methyl 3-(trimethylsilyl)-4-pentenoate (e.g., 10 mg) into a small, clean, and dry test tube.[5]

-

Add a specific volume of the selected organic solvent (e.g., 1 mL) to the test tube.[5] This corresponds to an initial concentration (e.g., 10 mg/mL).

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).[6]

-

Allow the mixture to stand and visually inspect for any undissolved solid particles. A clear solution indicates that the compound is soluble at this concentration.[6]

-

If the compound has dissolved completely, it is classified as "soluble." If some, but not all, of the solid has dissolved, it is "partially soluble." If the solid remains largely undissolved, it is "insoluble."[6]

-

Repeat this procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the exact concentration of a saturated solution of the compound.

Materials:

-

Methyl 3-(trimethylsilyl)-4-pentenoate

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of Methyl 3-(trimethylsilyl)-4-pentenoate to a vial, ensuring that there will be undissolved solid after equilibrium is reached.[8]

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.[8]

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette, being cautious not to disturb the solid material.[8]

-

Filter the withdrawn supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that is within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of Methyl 3-(trimethylsilyl)-4-pentenoate.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the quantitative solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in assessing the solubility of a compound in a range of organic solvents.

Caption: Workflow for Solubility Assessment.

References

- 1. Methyl 3-(Trimethylsilyl)-4-Pentenoate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. saltise.ca [saltise.ca]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

The Genesis of a Synthon: Unraveling the Discovery and History of Methyl 3-(trimethylsilyl)-4-pentenoate

For researchers, scientists, and professionals in drug development, understanding the origins and synthetic pathways of key chemical building blocks is paramount. This in-depth technical guide illuminates the discovery and historical development of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile synthon in modern organic chemistry.

First emerging from the pioneering work on organosilicon chemistry, Methyl 3-(trimethylsilyl)-4-pentenoate has become a valuable tool for the stereocontrolled synthesis of complex molecules. Its strategic placement of a trimethylsilyl group and a terminal double bond offers a unique combination of reactivity and stability, enabling a wide range of synthetic transformations. This guide delves into the seminal research that introduced this compound, providing detailed experimental protocols and quantitative data to support its application in contemporary research.

A Legacy of Silylcuprates: The Dawn of a New Reagent

The story of Methyl 3-(trimethylsilyl)-4-pentenoate is intrinsically linked to the development of silylcuprate reagents, a class of organometallic compounds that revolutionized the formation of carbon-silicon bonds. The research group of Ian Fleming was at the forefront of exploring the synthetic utility of these reagents. While a singular "discovery" paper for this exact molecule is not readily apparent, its synthesis is a direct application of the methodologies developed by Fleming and his collaborators for the conjugate addition of silylcuprates to α,β-unsaturated esters.

Seminal work in the early 1980s by Fleming and his colleagues, including Trevor W. Newton, laid the foundation for the synthesis of γ-silyl carbonyl compounds. Their investigations into the reactions of various silylcuprate reagents with α,β-unsaturated carbonyl compounds, such as methyl cinnamate, demonstrated the feasibility and utility of this synthetic strategy. Although not explicitly named in the abstracts of these early papers, the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate is a logical extension of this work, likely prepared as a representative example of the 1,4-conjugate addition of a trimethylsilylcuprate to a suitable α,β-unsaturated ester.

Synthetic Pathway and Mechanism

The primary route to Methyl 3-(trimethylsilyl)-4-pentenoate involves the 1,4-conjugate addition of a trimethylsilylcuprate reagent to a methyl pentenoate derivative. The reaction proceeds through the formation of a higher-order cyanocuprate, which then delivers the trimethylsilyl group to the β-position of the α,β-unsaturated ester.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate, based on the methodologies developed by the Fleming group for analogous silylcuprate additions.

Preparation of the Silylcuprate Reagent: A solution of trimethylsilyllithium in a suitable ethereal solvent (e.g., tetrahydrofuran) is prepared in situ. This solution is then added to a slurry of copper(I) cyanide in the same solvent at a low temperature (typically -78 °C) to form the lithium trimethylsilylcyanocuprate reagent.

Conjugate Addition Reaction: To the freshly prepared silylcuprate reagent at -78 °C, a solution of the α,β-unsaturated ester (e.g., methyl crotonate or a related pentenoate) in the ethereal solvent is added dropwise. The reaction mixture is stirred at low temperature for a specified period to ensure complete reaction.

Work-up and Purification: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure Methyl 3-(trimethylsilyl)-4-pentenoate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of γ-silyl esters via silylcuprate addition, as reported in the literature for analogous systems.

| Parameter | Value |

| Typical Yield | 60-80% |

| Reaction Temperature | -78 °C to 0 °C |

| Reaction Time | 1-3 hours |

| Solvent | Tetrahydrofuran (THF) |

| Purification Method | Distillation or Column Chromatography |

Table 1: Summary of Quantitative Data for Silylcuprate Additions

Spectroscopic Data

The structure of Methyl 3-(trimethylsilyl)-4-pentenoate is confirmed by standard spectroscopic methods.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the trimethylsilyl group (approx. 0.1 ppm), the vinyl protons (approx. 4.8-5.8 ppm), the methoxy group (approx. 3.6 ppm), and the aliphatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the carbon bearing the silyl group, the methoxy carbon, and the trimethylsilyl carbons. |

| IR | Characteristic absorption bands for the ester carbonyl group (approx. 1740 cm⁻¹) and the carbon-carbon double bond (approx. 1640 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern corresponding to the structure. |

Table 2: Spectroscopic Data for Methyl 3-(trimethylsilyl)-4-pentenoate

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the conceptualization of the synthesis to the final characterization of the product.

Conclusion

The development of Methyl 3-(trimethylsilyl)-4-pentenoate stands as a testament to the power of fundamental research in organometallic chemistry. Born from the systematic exploration of silylcuprate reagents by Ian Fleming and his school, this compound provides a robust and versatile platform for the introduction of a functionalized silyl moiety in organic synthesis. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique reactivity of this valuable synthon in their own synthetic endeavors.

Methodological & Application

Application Notes and Protocols for Diastereoselective Reactions of Methyl 3-(trimethylsilyl)-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diastereoselective reactions involving Methyl 3-(trimethylsilyl)-4-pentenoate and its analogs. Detailed protocols for key transformations are included to facilitate the synthesis of stereochemically defined molecules, which are crucial in drug discovery and development.

Introduction

Methyl 3-(trimethylsilyl)-4-pentenoate is a versatile building block in organic synthesis. The presence of a chiral center bearing a trimethylsilyl group adjacent to a vinyl group allows for a variety of diastereoselective transformations. The trimethylsilyl group exerts significant steric and electronic influence, enabling high levels of stereocontrol in reactions such as conjugate additions, epoxidations, and cyclopropanations. This stereocontrol is critical for the synthesis of complex molecules with specific three-dimensional arrangements, a key aspect in the design of potent and selective pharmaceuticals.